GDP-D-galactose
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H25N5O16P2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15-/m1/s1 |
InChI Key |
MVMSCBBUIHUTGJ-NRDKGJPRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Enzymology of Gdp D Galactose and Gdp L Galactose Metabolism
GDP-D-Mannose 3′,5′-Epimerase (GME/GM35E)
GDP-D-mannose 3',5'-epimerase, also known as GME or GM35E, is a pivotal enzyme that catalyzes the conversion of GDP-D-mannose into GDP-L-galactose. nih.govugent.be This seemingly straightforward double epimerization involves a complex series of six catalytic steps: oxidation, two deprotonations, two protonations, and a final reduction. nih.govugent.be The enzyme is integral to the vitamin C biosynthesis pathway in plants and is also involved in lipopolysaccharide synthesis in bacteria. nih.gov
Molecular Mechanism of Epimerization at C-3′ and C-5′ Positions
The conversion of GDP-α-D-mannose to GDP-β-L-galactose is a remarkable enzymatic feat involving epimerization at two separate carbon centers, C-3' and C-5'. nih.govacs.org Direct deprotonation at these positions is chemically unfeasible for enzymes due to the high pKa of the protons. nih.gov Therefore, the enzyme must first modify the sugar ring to lower the pKa of these protons. nih.gov
The reaction mechanism proceeds through a series of distinct chemical reactions within a single active site. nih.govacs.orgnih.gov It begins with the oxidation of the C-4' hydroxyl group of GDP-α-D-mannose. nih.govacs.orgnih.govrcsb.org This is followed by the epimerization at the C-5' position, which leads to the formation of a GDP-β-L-4-keto-gulose intermediate. nih.govacs.orgnih.govrcsb.org At this juncture, the reaction can proceed down one of two paths. The intermediate can be reduced to yield GDP-β-L-gulose, or it can undergo a second epimerization at the C-3' position to form GDP-β-L-4-keto-galactose, which is then reduced at the C-4' position to produce the final product, GDP-β-L-galactose. nih.govacs.orgnih.govrcsb.org
This intricate process, which could be more accurately described as a GDP-mannose-4'-oxidase/3',5'-epimerase/4'-reductase activity, also involves a ring flip of the carbohydrate moiety during the epimerization steps. nih.gov Site-directed mutagenesis studies have identified cysteine 145 and lysine (B10760008) 217 as the likely acid/base pair responsible for catalyzing both epimerization events. nih.govacs.orgnih.gov
Enzymatic Activity and Substrate Specificity for GDP-D-Mannose and its Conversion to GDP-L-Galactose and GDP-L-Gulose
GME catalyzes the reversible epimerization of GDP-D-mannose, leading to an equilibrium mixture that includes two primary products: GDP-β-L-galactose and GDP-β-L-gulose. nih.govacs.orgrcsb.org The formation of GDP-L-gulose is significant as it is considered a potential intermediate in an alternative pathway for the de novo biosynthesis of vitamin C in plants. nih.govnih.gov
The enzyme's activity is subject to complex regulation. It is competitively inhibited by GDP and GDP-D-glucose. nih.gov GDP-L-fucose also acts as an inhibitor, though through a more complex mechanism. nih.gov Furthermore, the enzyme's activity is influenced by the cellular redox state, being inhibited by NAD(P)H and stimulated by NAD(P)+. nih.gov There is also evidence of feedback inhibition of vitamin C biosynthesis at the level of GME. nih.gov The proportion of GDP-L-galactose and GDP-L-gulose produced can vary, potentially influenced by the enzyme's molecular form and its association with Hsp70 heat-shock proteins, which may play a role in its folding and regulation. nih.gov
Structural Biology of GME and Active Site Characterization
Structurally, GDP-D-mannose 3',5'-epimerase from Arabidopsis thaliana conforms to the classical extended short-chain dehydratase/reductase (SDR) fold. nih.govacs.orgnih.govrcsb.org This structural family is characterized by a core Rossmann fold, which is an α/β folding pattern with a central β-sheet, and a C-terminal extension of about 100 amino acids that is less conserved. ebi.ac.uk The native enzyme exists as a dimer with a molecular weight of approximately 84 kDa, composed of two seemingly identical subunits. pnas.org
High-resolution crystal structures of GME in complex with its substrate GDP-α-D-mannose, its product GDP-β-L-galactose, and a mixture of GDP-β-L-gulose and the intermediate GDP-β-L-4-keto-gulose have been determined, with resolutions ranging from 1.4 to 2.0 Å. nih.govacs.orgrcsb.org These structures have provided invaluable insights into the enzyme's mechanism. The active site contains a characteristic tetrad of amino acids and a modified NAD-binding motif. ebi.ac.uk Structural analysis combined with site-directed mutagenesis has implicated residues C145 and K217 as the crucial acid/base pair that facilitates the epimerization reactions at both the C-3' and C-5' positions. nih.govacs.orgnih.gov
Kinetic Analysis of GME-Catalyzed Reactions
Kinetic studies of GME have revealed a complex regulatory landscape. The enzyme exhibits competitive inhibition by its product, GDP, and also by GDP-D-glucose. nih.gov The inhibition by GDP-L-fucose is more intricate. nih.gov The enzyme's activity is also modulated by the redox state of the cell, with NAD(P)H acting as an inhibitor and NAD(P)+ as a stimulator. nih.gov This suggests a mechanism for controlling the flow of carbon into the vitamin C pathway in response to cellular metabolic demands and stress conditions. nih.gov Furthermore, a feedback inhibition mechanism by vitamin C appears to target the GME enzyme, providing another layer of regulation. nih.gov
GDP-L-Galactose Phosphorylase (GGP/VTC2/VTC5)
GDP-L-galactose phosphorylase, also known as GGP, VTC2, or VTC5, is a key enzyme in the Smirnoff-Wheeler pathway, which is the primary route for ascorbate (B8700270) (vitamin C) biosynthesis in plants. uniprot.orgoup.combiotechrep.ir This enzyme catalyzes the first committed step in this pathway. oup.comnih.govfrontiersin.org
Phosphorylase Activity and Conversion to L-Galactose-1-Phosphate
GGP catalyzes the reversible conversion of GDP-L-galactose to L-galactose-1-phosphate, a reaction that requires inorganic phosphate (B84403) and produces GDP. oup.comnih.gov This enzymatic step is considered a major control point in the ascorbate biosynthesis pathway. oup.comnih.gov The enzyme acts as a phosphorylase rather than a transferase and is highly specific for inorganic phosphate as the guanylyl acceptor. uniprot.org
The enzyme displays a preference for GDP-L-galactose and GDP-D-glucose as substrates. uniprot.orgnih.gov It exhibits lower activity with GDP-L-fucose and very low activity with GDP-D-mannose. uniprot.orgnih.gov No activity is detected with UDP-D-glucose, UDP-D-galactose, or ADP-D-glucose. uniprot.org The reaction is not inhibited by several compounds, including dithiothreitol, N-ethylmaleimide, phenylmethane sulfonyl fluoride, ascorbate, L-galactose, and L-galactonolactone. uniprot.org The optimal pH for the enzyme's activity is 7.5. uniprot.org In Arabidopsis, there are two paralogs of this enzyme, VTC2 and VTC5, which share high sequence identity and similar enzymatic properties. nih.gov
Interactive Table: Kinetic Parameters of Arabidopsis thaliana VTC2
| Substrate | KM (mM) | Reference |
| GDP-L-galactose | 0.01 | uniprot.org |
| GDP-L-galactose | 0.25 | uniprot.org |
| GDP-L-galactose | 0.0079 | uniprot.org |
| GDP-D-glucose | 0.0044 | uniprot.org |
| GDP-D-mannose | 0.52 | uniprot.org |
| Phosphate (with GDP-L-galactose) | 2.4 | uniprot.org |
| Phosphate (with GDP-D-glucose) | 0.76 | uniprot.org |
| Phosphate | 0.25 | uniprot.org |
| L-galactose 1-phosphate | 45 | uniprot.org |
| D-glucose 1-phosphate | 29 | uniprot.org |
| D-mannose 1-phosphate | 54 | uniprot.org |
| D-galactose 1-phosphate | 67 | uniprot.org |
Substrate Preferences and Cofactor Requirements
GDP-L-galactose phosphorylase (GGP), also known as VTC2, is a key enzyme in the Smirnoff-Wheeler pathway for ascorbate biosynthesis in plants. ebi.ac.ukoup.com Its primary function is to catalyze the reversible conversion of GDP-L-galactose into L-galactose-1-phosphate, a committed step in vitamin C synthesis. oup.comnih.gov This reaction is critically dependent on the presence of inorganic phosphate (Pi) as a cofactor, confirming its classification as a phosphorylase rather than a hydrolase. nih.govbrennerlab.net
While the enzyme is specific for its physiological substrate, GDP-L-galactose, it exhibits a degree of substrate promiscuity. nih.gov Notably, GGP can also utilize GDP-D-glucose as a substrate, albeit with a lower affinity. nih.govoup.com This property has been advantageous for research, as GDP-D-glucose is commercially available, unlike GDP-L-galactose. nih.govoup.com The enzyme shows very low or no activity towards other nucleotide sugars such as GDP-D-mannose, UDP-D-glucose, UDP-D-galactose, or ADP-D-glucose. brennerlab.netnih.gov
Kinetic studies of GGP from Arabidopsis thaliana (VTC2 and its homolog VTC5) have quantified these preferences. VTC2 displays a much higher affinity for GDP-L-galactose compared to GDP-D-glucose. brennerlab.net VTC5, a second GGP in Arabidopsis, shows similar substrate preferences but may have a higher affinity for the inorganic phosphate cofactor than VTC2. nih.gov Both VTC2 and VTC5 can also act on GDP-L-fucose, but with significantly lower activity compared to their primary substrate. nih.gov
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Relative Activity |
|---|---|---|---|---|
| GDP-L-Galactose | 14 ± 2 | 22 ± 4 | 1.6 | 100% |
| GDP-D-Glucose | 20 ± 3 | 14 ± 1 | 0.7 | ~64% |
| GDP-D-Mannose | >1000 | 0.010 ± 0.001 | <0.00001 | ~0.05% |
Data derived from studies on recombinant A. thaliana VTC2. brennerlab.net Values are means ± S.D.
Regulatory Mechanisms Governing GGP Activity
The activity of GDP-L-galactose phosphorylase (GGP) is tightly controlled at multiple levels, reflecting its crucial role in ascorbate biosynthesis. oup.comnih.gov These regulatory mechanisms ensure that vitamin C production is balanced with other cellular needs, such as cell wall synthesis, which also utilizes GDP-D-mannose. researchgate.net
Transcriptional Regulation: The expression of the GGP gene is controlled by both activators and repressors. nih.gov In Arabidopsis, the transcription factor AtERF98 acts as an activator, while AtAMR1 functions as a repressor of GGP expression. nih.gov The expression levels of GGP are often correlated with the ascorbate content in various plants, highlighting the importance of transcriptional control. oup.com
Translational Regulation: A significant regulatory mechanism occurs at the translational level through a negative feedback loop. oup.comresearchgate.net The GGP mRNA contains a small upstream open reading frame (uORF) in its 5' untranslated region. oup.comoup.com This uORF senses the cellular concentration of ascorbate. oup.com Under high ascorbate conditions, the uORF is translated, which in turn inhibits the translation of the main GGP coding sequence. oup.com Conversely, when ascorbate levels are low, the uORF is bypassed, allowing for the synthesis of the GGP enzyme. oup.com
Post-Translational Regulation: GGP activity is also regulated post-translationally, most notably by light. nih.govoup.com Ascorbate synthesis is stimulated by light, a phenomenon not necessarily linked to photosynthesis. nih.govoup.com This regulation is mediated by a PAS/LOV photoreceptor protein. nih.gov In the dark, this photoreceptor binds to GGP, leading to the inhibition of its enzymatic activity. nih.gov When exposed to blue light, the photoreceptor undergoes a conformational change, causing it to release GGP and thus activating the enzyme. nih.gov
Metabolic Co-regulation: Evidence suggests co-regulation between GGP and GDP-D-mannose-3',5'-epimerase (GME), the enzyme preceding it in the pathway. oup.com Co-overexpression of both GGP and GME in plants has been shown to increase ascorbate levels more significantly than the overexpression of GGP alone, suggesting a coordinated control of this metabolic segment. oup.com
GDP-L-Galactose Mutases (e.g., MtdL)
Catalytic Conversion of Pyranose to Furanose Forms
GDP-L-galactose mutases are enzymes that catalyze the isomerization of the galactose ring structure from a six-membered pyranose form to a five-membered furanose form. pnas.orgpnas.org A key example is MtdL, a mutase involved in the biosynthesis of the antibiotic A201A. pnas.orgresearchgate.net MtdL specifically converts GDP-β-L-galactopyranose (GDP-L-Galp) into GDP-α-L-galactofuranose (GDP-L-Galf). pnas.orgresearchgate.net
This pyranose-to-furanose conversion is a critical step, as L-galactofuranose is a rare sugar moiety found in medicinally important natural products. pnas.orgpnas.org A remarkable feature of the MtdL-catalyzed reaction is its stereochemical outcome: the β-configuration at the anomeric carbon of the substrate is reversed to an α-configuration in the product. pnas.org The mechanism is distinct from that of the well-studied UDP-D-galactopyranose mutase (UGM), which requires a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net In contrast, MtdL and other members of the GT75 family mediate this transformation solely through the requirement of a bivalent cation, such as Mg²⁺ or Mn²⁺. pnas.orgresearchgate.net The reaction involves the breaking of the anomeric carbon-O-GDP bond to facilitate the ring isomerization. pnas.org
Enzymatic Specificity and Structural Basis for Ring Isomerization
MtdL is a member of the glycosyltransferase family 75 (GT75). nih.gov Enzymes in this family, unlike FAD-dependent mutases, show a broader substrate scope. nih.gov For instance, MtdL can catalyze the interconversion of both GDP-L-galactopyranose and GDP-L-fucopyranose to their respective furanose forms. nih.gov
Structural and site-directed mutagenesis studies have provided insights into the catalytic mechanism. pnas.org Key amino acid residues within the active site of MtdL have been identified as crucial for its enzymatic activity. Specifically, a catalytic triad (B1167595) composed of two aspartate residues (D109, D111) and an arginine residue (R159) is believed to be essential for the pyranose-furanose transformation. pnas.org The crystal structure of MtdL in complex with Mn²⁺ and various GDP-sugar ligands has revealed how these residues coordinate the metal ion and bind the substrate to facilitate catalysis. nih.gov The binding of the ligand induces conformational changes in the enzyme, closing the active site for the reaction to occur. researchgate.net This structural framework highlights a unique catalytic strategy for furanose biosynthesis that is distinct from the FAD-dependent mechanism of UGMs. nih.gov
Glycosyltransferases Utilizing GDP-D-Galactose or GDP-L-Galactose as Donor Substrates
Specificity and Mechanistic Aspects of Glycosyl Transfer
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, such as this compound or GDP-L-galactose, to an acceptor molecule. nih.govfrontiersin.org The acceptor can be a monosaccharide, oligosaccharide, protein, or lipid. nih.gov The high specificity of most GTs for both their donor and acceptor substrates led to the "one enzyme–one linkage" hypothesis, which posits that a specific enzyme is responsible for creating a single type of glycosidic bond. nih.gov However, exceptions exist, with some linkages being formed by multiple different enzymes. nih.gov
The catalytic mechanism of glycosyl transfer can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.govnih.gov
Inverting Glycosyltransferases: These enzymes utilize a direct displacement Sₙ2-like mechanism. The acceptor's nucleophilic hydroxyl group attacks the anomeric carbon of the GDP-sugar, resulting in an inversion of the anomeric configuration in the product. nih.govfrontiersin.org
Retaining Glycosyltransferases: The mechanism for retaining enzymes is more complex and typically involves a two-step, double-displacement process with a glycosyl-enzyme intermediate.
Many glycosyltransferases that use nucleotide-sugar donors belong to the GT-A or GT-B structural folds. frontiersin.orgbiorxiv.org GT-A fold enzymes are often dependent on a divalent metal ion, typically Mn²⁺, which is coordinated by a conserved DXD (Asp-any residue-Asp) motif. nih.govfrontiersin.org This metal ion stabilizes the negative charge of the diphosphate (B83284) leaving group (GDP), facilitating the nucleophilic attack by the acceptor. frontiersin.org While much of the detailed research on galactosyltransferases has focused on those using UDP-galactose, the fundamental principles of substrate recognition and catalysis apply to those utilizing GDP-galactose. frontiersin.org For example, fucosyltransferases, which use the related GDP-fucose, transfer a fucose residue to a terminal galactose on an acceptor to form specific linkages like the H-antigen. frontiersin.org
| Enzyme Class | Typical Donor Substrate | Acceptor Substrate Class | Key Mechanistic Feature | Common Structural Fold |
|---|---|---|---|---|
| Galactosyltransferases | GDP-Galactose / UDP-Galactose | Oligosaccharides, Glycoproteins, Glycolipids | High specificity for donor and acceptor; creates α- or β-linkages | GT-A, GT-B |
| Fucosyltransferases | GDP-Fucose | Oligosaccharides (e.g., terminal galactose) | Forms specific α-linkages (e.g., α1,2) | GT-A |
| Mannosyltransferases | GDP-Mannose | Oligosaccharides, Glycoproteins | Builds mannose-containing structures | GT-A, GT-B |
This table provides a generalized overview of glycosyltransferase characteristics. Specific enzymes within each class have unique substrate requirements and create distinct glycosidic linkages.
Identification of Acceptor Molecules in Various Organisms
The transfer of a galactose moiety from the activated sugar donor, Guanosine (B1672433) Diphosphate (GDP)-D-galactose or GDP-L-galactose, to an acceptor molecule is a critical step in the biosynthesis of a diverse array of glycoconjugates and polysaccharides. This reaction is catalyzed by enzymes known as galactosyltransferases (GTs), which are a class of glycosyltransferases. wikipedia.org These enzymes exhibit a high degree of specificity for both the sugar donor and the acceptor substrate, which dictates the final structure and function of the resulting glycan. nih.govnih.gov The acceptor molecule, a nucleophilic substrate, can range from simple monosaccharides and inorganic phosphate to complex carbohydrates, proteins, and lipids. wikipedia.orgoup.com The identification of these acceptor molecules in different organisms is key to understanding the metabolic pathways and the biological roles of the synthesized galactose-containing compounds.
Plants
In plants, GDP-L-galactose serves as a crucial donor for galactosylation reactions in two major pathways: the biosynthesis of L-ascorbic acid (Vitamin C) and the formation of cell wall polysaccharides.
Ascorbic Acid Biosynthesis: The Smirnoff-Wheeler pathway is the primary route for ascorbic acid synthesis in plants. oup.comnih.gov In a key regulatory step of this pathway, the enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2/VTC5 in Arabidopsis thaliana, utilizes inorganic phosphate (Pi) as an acceptor molecule. oup.comnih.gov The enzyme catalyzes the transfer of the L-galactosyl moiety from GDP-L-galactose to phosphate, yielding L-galactose-1-phosphate and GDP. nih.gov L-galactose-1-phosphate is then further metabolized to produce L-ascorbic acid. mdpi.comresearchtrend.net
Cell Wall Polysaccharides: GDP-D-mannose and its epimerization product, GDP-L-galactose, are essential precursors for the synthesis of non-cellulosic cell wall components. oup.comnih.gov In this context, the acceptor molecules are the growing polysaccharide chains of hemicelluloses, such as galactomannans, and pectins, like rhamnogalacturonan II. oup.comontosight.ai Galactosyltransferases transfer L-galactose residues from GDP-L-galactose to these elongating chains within the Golgi apparatus, contributing to the complex architecture of the plant cell wall. oup.com
Algae
Similar to plants, algae utilize GDP-L-galactose as a sugar donor for the synthesis of complex cell wall polysaccharides.
Agar (B569324) Biosynthesis in Red Algae: In red algae (Rhodophyta), the biosynthesis of agar involves both UDP-D-galactose and GDP-L-galactose as monomer precursors. chemicalbook.com These nucleotide sugars are transported into the Golgi apparatus where galactosyltransferases facilitate their polymerization. chemicalbook.com The acceptor molecules are the elongating agar precursor chains , which are composed of alternating D-galactose and L-galactose units. chemicalbook.comfrontiersin.org The enzymes sequentially add galactose monomers to the non-reducing end of the growing polysaccharide. chemicalbook.com
Bacteria
In bacteria, GDP-L-galactose, derived from the epimerization of GDP-D-mannose, is implicated in the synthesis of surface polysaccharides, which are often crucial for virulence and interaction with the environment.
Lipopolysaccharide (LPS) Synthesis: The enzyme GDP-mannose 3,5-epimerase (GME), which synthesizes GDP-L-galactose, is involved in the biosynthesis of the O-antigen portion of lipopolysaccharides in some bacterial species. frontiersin.org In these pathways, the acceptor molecules are the lipid-linked, growing oligosaccharide chains that form the repeating units of the O-antigen. Galactosyltransferases transfer L-galactose from GDP-L-galactose to these acceptors, which are anchored to a lipid carrier, typically undecaprenyl phosphate, at the cytoplasmic membrane before being translocated and polymerized. semanticscholar.org
Summary of Acceptor Molecules
The following interactive table summarizes the identified acceptor molecules for this compound and GDP-L-galactose in various organisms.
| Organism Group | Pathway | Enzyme (Example) | Donor Molecule | Acceptor Molecule | Resulting Product/Structure |
| Plants | Ascorbic Acid Biosynthesis | GDP-L-galactose phosphorylase (GGP/VTC2) | GDP-L-galactose | Inorganic Phosphate (Pi) | L-galactose-1-phosphate |
| Plants | Cell Wall Synthesis | Galactosyltransferases | GDP-L-galactose | Growing polysaccharide chains | Hemicelluloses (e.g., Galactomannans), Pectins |
| Algae (Red) | Cell Wall Synthesis | Galactosyltransferases | GDP-L-galactose | Growing agar precursor chains | Agar |
| Bacteria | Lipopolysaccharide Synthesis | Galactosyltransferases | GDP-L-galactose | Lipid-linked oligosaccharide chains | O-antigen of LPS |
Cellular and Organismal Roles of Gdp D Galactose and Gdp L Galactose
Contribution to L-Ascorbate (Vitamin C) Biosynthesis in Plants (Smirnoff-Wheeler Pathway)
Guanosine (B1672433) diphosphate (B83284) D-galactose (GDP-D-galactose) and its epimer, guanosine diphosphate L-galactose (GDP-L-galactose), are pivotal nucleotide sugars in plant metabolism. GDP-L-galactose is a key intermediate in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis in plants, known as the Smirnoff-Wheeler (SW) pathway. nih.govresearchgate.net This pathway begins with hexose (B10828440) phosphates and proceeds through a series of enzymatic steps to produce L-ascorbate, a vital antioxidant and enzyme cofactor. nih.govfrontiersin.org
The initial steps of the SW pathway involve the conversion of D-glucose-6-phosphate to GDP-D-mannose. nih.gov GDP-D-mannose is then epimerized by GDP-D-mannose epimerase (GME) to form GDP-L-galactose. nih.gov This GDP-L-galactose is then committed to the ascorbate (B8700270) pathway through the action of GDP-L-galactose phosphorylase (GGP), which produces L-galactose-1-phosphate. nih.govebi.ac.uk Subsequent reactions catalyzed by L-galactose-1-phosphate phosphatase (GPP), L-galactose dehydrogenase (L-GalDH), and L-galactono-1,4-lactone dehydrogenase (GLDH) lead to the final product, L-ascorbate. frontiersin.orgtandfonline.com
Identification of Rate-Limiting Steps and Flux Control Points
Low Protein Abundance: Despite potentially high transcript levels for its encoding gene (VTC2), the GGP protein is maintained at a very low abundance within the cell. nih.govresearchgate.netoup.com
Feedback Inhibition: The GGP step is subject to feedback repression, where L-ascorbate levels can regulate the enzyme's activity, thus controlling its own production. nih.govfrontiersin.org
Overexpression and Knockout Studies: Transient expression experiments in Nicotiana benthamiana have demonstrated that an increase in ascorbate concentration only occurs when GGP is included among the expressed SW pathway enzymes. nih.gov Conversely, manipulating the expression of enzymes upstream or downstream of GGP, such as L-galactose dehydrogenase (L-GalDH), has little to no effect on the final ascorbate concentration. nih.govoup.com
While GGP is the principal control point, GDP-D-mannose 3',5'-epimerase (GME) has also been considered a potential regulatory point, particularly because it sits (B43327) at a branch point between ascorbate synthesis and cell wall precursor formation. oup.comnih.gov However, extensive research confirms that the GGP-catalyzed step is the most critical for controlling the flow of carbon into the ascorbate pathway. nih.govresearchgate.netoup.com
Interconnections with Hexose Phosphate (B84403) Pools and Other Metabolic Pathways
The Smirnoff-Wheeler pathway is intrinsically linked to central carbohydrate metabolism, originating from the hexose phosphate pool . nih.gov The pathway commences with D-glucose-6-phosphate, which is sequentially converted to D-fructose-6-phosphate, D-mannose-6-phosphate, and D-mannose-1-phosphate before the formation of GDP-D-mannose. nih.gov
A critical metabolic junction occurs at the level of GDP-D-mannose and its product, GDP-L-galactose. These nucleotide sugars are not exclusively used for ascorbate synthesis; they are also essential precursors for the biosynthesis of cell wall polysaccharides and for protein glycosylation. nih.govoup.comoup.com This creates a direct link and a potential competition for substrates between vitamin C production and cell wall biogenesis.
Cell Wall Polysaccharides: GDP-D-mannose is a precursor for mannose and fucose residues found in hemicelluloses (like mannans) and the complex pectin (B1162225) rhamnogalacturonan-II (RG-II). oup.comnih.gov
GDP-L-galactose is directly incorporated into the side chains of RG-II and potentially other galactans. oup.comresearchgate.net
This interconnection means that the regulation of enzymes like GME and GGP is crucial for partitioning the flux of GDP-D-mannose and GDP-L-galactose between ascorbate synthesis and the demands of cell wall construction and maintenance. researchgate.netnih.gov
Subcellular Localization of Key Enzymes in the Pathway
The enzymes of the Smirnoff-Wheeler pathway exhibit specific subcellular localizations, which is critical for the regulation and channeling of intermediates. Studies involving fluorescent protein fusions in Nicotiana benthamiana and Arabidopsis thaliana have revealed a complex distribution pattern. nih.govresearchgate.netbiorxiv.org
A notable finding is the dual localization of several pathway enzymes to both the cytosol and the nucleus. nih.govfrontiersin.org This suggests potential regulatory functions beyond their catalytic roles, although these are not yet fully understood. frontiersin.org The enzyme L-galactono-1,4-lactone dehydrogenase, which catalyzes the final step, is located in the mitochondria. frontiersin.org
| Enzyme | Abbreviation | Subcellular Localization |
| GDP-D-mannose pyrophosphorylase | GMP (VTC1) | Cytosol and Nucleus nih.govresearchgate.netbiorxiv.org |
| GDP-D-mannose epimerase | GME | Cytosol nih.govresearchgate.netbiorxiv.org |
| GDP-L-galactose phosphorylase | GGP (VTC2) | Cytosol and Nucleus frontiersin.orgresearchgate.net |
| L-galactose-1-phosphate phosphatase | GPP (VTC4) | Cytosol and Nucleus nih.govresearchgate.netbiorxiv.org |
| L-galactose dehydrogenase | L-GalDH | Cytosol and Nucleus nih.govfrontiersin.orgresearchgate.net |
| L-galactono-1,4-lactone dehydrogenase | GLDH | Mitochondrion frontiersin.org |
This table summarizes the primary locations of key enzymes in the Smirnoff-Wheeler pathway as identified in recent research.
Furthermore, co-immunoprecipitation and gel filtration chromatography studies suggest that consecutive enzymes in the SW pathway can physically associate, potentially forming a multi-enzyme complex or metabolon. nih.govfrontiersin.org Such an association would facilitate substrate channeling, increasing the efficiency of the pathway and preventing the diffusion of intermediates into competing metabolic routes. nih.gov
Genetic Modulation of Ascorbate Accumulation
Given the importance of ascorbate, significant research has focused on genetically modifying its biosynthetic pathway to enhance its accumulation in plants. These studies have consistently highlighted the pivotal role of GDP-L-galactose phosphorylase (GGP). nih.govfrontiersin.org
Overexpression of GGP: Overexpression of the gene encoding GGP (VTC2 or its homologs) has been shown to be an effective strategy for increasing ascorbate levels in various plant species. researchgate.netpnas.org For instance, transient expression of the Actinidia chinensis (kiwifruit) GGP homolog in tobacco leaves resulted in a more than three-fold increase in ascorbate content. pnas.org
Knockout and Silencing Mutants: Knockdown or knockout mutations in genes upstream of GGP can lead to reduced ascorbate levels, but complete knockout is often lethal, a phenotype that cannot be rescued by external ascorbate application. nih.gov This suggests these upstream intermediates are vital for other processes, like cell wall synthesis. In contrast, knockout mutants of L-GalDH can be rescued by ascorbate supplementation, confirming its dedicated role in the pathway. oup.com
Translational Regulation: A key mechanism controlling GGP protein levels is the presence of an upstream open reading frame (uORF) in the 5'-untranslated region of the GGP mRNA. frontiersin.orgoup.com This uORF can stall ribosomes, thereby reducing the translation of the main GGP coding sequence. oup.com Using CRISPR/Cas9 technology to edit or knock out this uORF has proven to be a successful transgene-free strategy to increase GGP translation, leading to significantly higher ascorbate accumulation in crops like lettuce and tomato. mdpi.com
Genetic manipulation of other pathway enzymes, such as GME or L-GalDH, has generally resulted in only minor or conditional changes to ascorbate levels, reinforcing the status of GGP as the master regulator of the pathway. oup.comfrontiersin.org
Participation in Cell Wall Polysaccharide Assembly
The nucleotide sugars GDP-D-mannose and GDP-L-galactose serve as a critical nexus between primary and secondary metabolism, linking ascorbate biosynthesis directly to the construction of the plant cell wall. oup.comoup.com These activated sugars are precursors for monosaccharides that are integral components of various cell wall polysaccharides synthesized in the Golgi apparatus. oup.combiologists.com
Plant Cell Wall Biogenesis (e.g., Rhamnogalacturonan-II, Arabinogalactans, Hemicelluloses)
GDP-L-galactose, formed from the epimerization of GDP-D-mannose, is transported into the Golgi apparatus where it is utilized by specific glycosyltransferases for the assembly of complex polysaccharides. nih.govrsc.org
Rhamnogalacturonan-II (RG-II): GDP-L-galactose is the donor for L-galactose residues found in the structurally complex pectic polysaccharide RG-II. oup.comnih.govfrontiersin.org Specifically, L-galactose is a component of side chain A of the RG-II molecule. oup.comnih.gov The proper structure of RG-II is essential for its ability to form borate-ester cross-links, which are critical for the integrity of the primary cell wall and for normal plant growth. nih.govresearchgate.net Studies on tomato plants with silenced GME expression showed a significant decrease in the L-galactose content of RG-II, leading to impaired RG-II dimerization and severe growth defects. oup.comnih.gov
Arabinogalactans: These highly branched polysaccharides are often found attached to proteins, forming arabinogalactan (B145846) proteins (AGPs). The glycan portions of AGPs consist of a β-1,3-linked galactan backbone with β-1,6-galactan side chains. nih.gov While the primary galactose donor for these structures is UDP-galactose, the involvement of L-galactose from GDP-L-galactose has been suggested, particularly in certain contexts or as a substitute sugar in some mutants. purdue.edufrontiersin.org
Hemicelluloses: GDP-D-mannose is a direct precursor for the synthesis of the backbones of mannans and glucomannans, which are major types of hemicellulose. oup.combiorxiv.orgoup.com Furthermore, GDP-L-galactose can be incorporated into certain hemicellulosic structures. For example, silencing GME in tomato not only affected pectins but also led to changes in the composition of hemicelluloses. oup.com
The dual role of GDP-D-mannose and GDP-L-galactose underscores the intricate metabolic network that plants use to coordinate growth and defense, balancing the need for the antioxidant ascorbate with the structural requirements of the cell wall.
Algal Cell Wall Polysaccharide Synthesis
Agar (B569324): The biosynthesis of agar, a key polysaccharide in the cell walls of certain red algae, requires two different activated sugar donors: UDP-D-galactose for the D-galactose units and GDP-L-galactose for the L-galactose units. researchgate.netbiorxiv.orgqmul.ac.ukfrontiersin.org GDP-L-galactose is synthesized from GDP-D-mannose via the enzyme GDP-mannose 3,5-epimerase, highlighting the central role of GDP-D-mannose, not this compound, in this pathway. qmul.ac.ukontosight.aifrontiersin.org
Carrageenan: The biosynthesis of carrageenans, which are sulfated galactans found in red seaweeds, utilizes UDP-D-galactose as the exclusive donor for its D-galactose backbone. researchgate.netbiorxiv.orgontosight.ai There is no scientific evidence to support the involvement of this compound in this process.
Fucoidan: The synthesis of fucoidan, a sulfated polysaccharide rich in fucose found in brown algae, proceeds from the precursor GDP-D-mannose , which is converted into GDP-L-fucose. nih.govontosight.aioup.com While some fucoidans contain galactose residues, the activated donor for these is not this compound. acs.org
Role in Structural Integrity and Developmental Processes
The structural integrity of cell walls in plants and algae is heavily dependent on complex polysaccharides. While D-galactose is a component of these structures, it is incorporated via UDP-D-galactose . nih.gov Developmental processes are linked to the correct synthesis of these cell wall components. For instance, the enzyme GDP-mannose 3,5-epimerase, which produces GDP-L-galactose from GDP-D-mannose, is crucial for the synthesis of the pectic polysaccharide rhamnogalacturonan II and is vital for normal plant growth and development. frontiersin.orgnih.gov This again points to the importance of GDP-L-galactose and its precursor GDP-D-mannose, not this compound.
Biosynthesis of Glycolipids:Similar to glycoproteins, the biosynthesis of glycolipids containing D-galactose relies on galactosyltransferases that employUDP-D-galactoseas the substrate.hmdb.ca
Role in Microbial Polysaccharide Synthesis (e.g., Lipopolysaccharides)
In bacteria, the synthesis of complex cell surface polysaccharides like lipopolysaccharides (LPS) involves various nucleotide sugar precursors. For the incorporation of D-galactose into the LPS core or O-antigen, bacteria utilize UDP-D-galactose . oup.com For example, studies on Salmonella and E. coli have shown that galactosyltransferases involved in LPS biosynthesis specifically require UDP-galactose. oup.com Other GDP-sugars, such as GDP-D-mannose and its derivatives (e.g., GDP-D-rhamnose), are used for incorporating other specific sugars into the LPS structure. oup.com There are rare instances of highly promiscuous bacterial enzymes that can use various nucleotide sugars, but these are not part of the primary, conserved biosynthetic pathways. qmul.ac.uk
Cellular Transport and Compartmentation of Gdp Linked Sugars
Identification and Functional Characterization of Nucleotide Sugar Transporters (NSTs)
The transport of nucleotide sugars from the cytosol into the Golgi and ER is a critical rate-limiting step in glycosylation. This process is facilitated by NSTs, which are typically hydrophobic, multi-transmembrane domain proteins that act as antiporters, exchanging a nucleotide sugar for the corresponding nucleoside monophosphate.
Specificity of Golgi-Localized GDP-L-Galactose Transporters (e.g., GGLT1)
While specific transporters for GDP-D-galactose have not yet been identified, research into the transport of its stereoisomer, GDP-L-galactose, provides valuable insights. In plants, the terminal L-galactose of the pectic polysaccharide rhamnogalacturonan-II (RG-II) is crucial for the formation of borate (B1201080) cross-links, which are vital for cell wall structure and plant growth. The transporter responsible for moving GDP-L-galactose into the Golgi lumen has been identified as GDP-L-GALACTOSE TRANSPORTER 1 (GGLT1).
In Arabidopsis thaliana, GGLT1 has been localized to the Golgi apparatus. scielo.br While direct heterologous expression and in vitro transport assays for GGLT1 have proven challenging, in planta studies have provided strong evidence for its function. scielo.br Plants with suppressed GGLT1 expression exhibit a significant reduction in the L-galactose content of RG-II, leading to defects in RG-II dimer formation. scielo.br This specificity for GDP-L-galactose is a key characteristic, as no alterations were observed in other polymers that utilize GDP-mannose, GDP-glucose, or GDP-fucose. scielo.br This high degree of specificity for the L-isomer suggests that a distinct, yet-to-be-identified transporter is likely responsible for any potential transport of this compound.
Molecular Mechanisms of Nucleotide Sugar Import into Organelles
The import of nucleotide sugars into organelles is an active process that concentrates these substrates against a concentration gradient. The generally accepted mechanism for NSTs is an antiport system, where the influx of a nucleotide sugar is coupled with the efflux of the corresponding nucleoside monophosphate (e.g., GMP for GDP-sugars). This process is driven by the concentration gradient of the nucleoside monophosphate, which is generated in the Golgi lumen by a nucleoside diphosphatase that cleaves the NDP product of the glycosyltransferase reaction.
Structurally, NSTs are characterized by multiple transmembrane helices. The first crystal structure of an NST, the GDP-mannose transporter Vrg4, revealed a complex architecture that provides a basis for understanding nucleotide sugar recognition and transport. nih.gov For GDP-sugar transporters, a conserved sequence motif, often referred to as the GDP-binding motif, is thought to be crucial for substrate recognition. scielo.br It is hypothesized that the nucleotide portion of the substrate plays a primary role in binding to the transporter. scielo.br The specificity for the sugar moiety is then likely determined by other regions of the transporter protein. While the precise molecular determinants for this compound recognition by a transporter are unknown, they would likely involve a specific binding pocket that can accommodate the D-configuration of the galactose residue.
Impact of Transporter Dysfunction on Glycosylation Profiles and Cellular Physiology
Defects in nucleotide sugar transport can have profound consequences on an organism's development and physiology, leading to a class of human genetic disorders known as Congenital Disorders of Glycosylation (CDG). nih.gov For instance, mutations in the human GDP-fucose transporter (SLC35C1) cause Leukocyte Adhesion Deficiency type II (LAD-II), a severe condition characterized by growth and mental retardation, and immunodeficiency due to the inability to properly fucosylate proteins. researchgate.netresearchgate.net Similarly, defects in the UDP-galactose transporter (SLC35A2) lead to SLC35A2-CDG, which results in truncated N- and O-linked glycans and presents with developmental delay and seizures. cdghub.com
Given the lack of an identified this compound transporter, there are no known diseases directly linked to its defective transport. However, one can speculate on the potential impact of such a dysfunction. If this compound is a substrate for the glycosylation of specific proteins or lipids, a lack of its transport into the Golgi would lead to the absence or truncation of these glycan structures. The physiological consequences would depend entirely on the function of the affected glycoproteins or glycolipids. For example, in plants, where GDP-D-glucose is a known precursor for some cell wall components, a defect in its transport could compromise cell wall integrity. researchgate.net By analogy, a hypothetical dysfunction in this compound transport would likely lead to specific defects in the biosynthesis of D-galactose-containing glycoconjugates, with potential impacts on cellular function and organismal development.
Advanced Research Perspectives and Methodological Approaches
Metabolic Engineering Strategies for Directed Biosynthesis of GDP-Galactose Derivatives
Metabolic engineering offers powerful strategies to harness and redirect cellular pathways for the production of valuable compounds, including complex glycosides that rely on nucleotide sugar donors like GDP-galactose. ucl.ac.uk The core principle involves modifying an organism's metabolic network to enhance the flux towards a desired product. nih.gov In organisms like Escherichia coli and Saccharomyces cerevisiae, which are common hosts for metabolic engineering, the focus is often on producing heterologous glycosylated products such as flavonoids and human milk oligosaccharides (HMOs). acs.orgresearchgate.netacs.org
Key strategies for engineering the biosynthesis of GDP-galactose and its derivatives include:
Enhancing Precursor Supply: The availability of the precursor GDP-D-mannose is a critical starting point, as it is the substrate for GDP-mannose 3',5'-epimerase (GME), the enzyme that produces GDP-L-galactose. oup.com In engineered E. coli, increasing the expression of enzymes in the GDP-L-fucose biosynthetic pathway, which also starts from GDP-D-mannose, was shown to be a rate-limiting factor for producing fucosylated oligosaccharides. acs.org
Introducing Heterologous Pathways: To produce specific derivatives, genes from other organisms can be introduced. For instance, to enable L-ascorbic acid synthesis in the yeast Kluyveromyces lactis, which does not naturally produce it, key genes from the Arabidopsis thaliana L-galactose pathway were introduced. researchgate.net This included GDP-mannose 3,5-epimerase (GME) to produce GDP-L-galactose, GDP-L-galactose phosphorylase (VTC2), and L-galactose-1-phosphate phosphatase (VTC4). researchgate.net
Optimizing Enzyme Expression: Fine-tuning the expression levels of pathway enzymes is crucial. In a study aiming to produce lacto-N-fucopentaose I (LNFP I), insufficient expression of the genes responsible for generating the GDP-fucose donor was identified as a bottleneck. Integrating additional copies of these genes into the bacterial chromosome enhanced precursor availability and significantly increased product yield. acs.org
Whole-Cell Biocatalysis: This approach uses multiple engineered microbial strains in a coupled reaction. For example, the synthesis of globotriose (B1671595) was achieved by combining three different E. coli strains: one to produce UDP-galactose, another containing the necessary galactosyltransferase, and a third to provide the acceptor substrate. This method has successfully produced various sugar nucleotides, including UDP-Gal and GDP-Fuc, on a large scale. nih.gov
Table 1: Examples of Metabolic Engineering for Products Related to GDP-Galactose Pathways
| Target Product | Host Organism | Engineering Strategy | Key Genes/Enzymes Involved | Reference |
| L-Ascorbic Acid | Kluyveromyces lactis | Heterologous expression of plant pathway | GME, VTC2, VTC4 from Arabidopsis thaliana | researchgate.net |
| Quercetin 3-O-galactoside | Escherichia coli | Overexpression of epimerase and glycosyltransferase | UGE (UDP-glucose epimerase), PhUGT (glycosyltransferase) | researchgate.net |
| Lacto-N-fucopentaose I | Escherichia coli | Modular pathway engineering, enhancement of precursor supply | manB, manC, gmd, wcaG (for GDP-Fuc synthesis) | acs.org |
| Flavonoid-O-glucuronides | Escherichia coli | Gene knockout to prevent substrate loss, overexpression of biosynthetic genes | Deletion of araA, overexpression of ugd (UDP-glucose dehydrogenase) | researchgate.net |
Genetic and Mutagenesis Approaches to Dissect Pathway Regulation
Genetic and mutagenesis studies are indispensable for identifying the function of genes and understanding the regulatory control points within a metabolic pathway. The study of ascorbate-deficient Arabidopsis thaliana mutants, known as vtc (vitamin c defective), has been fundamental in elucidating the plant L-ascorbate pathway, which originates from the GDP-D-mannose precursor pool. pnas.org
Forward Genetics and Mutant Characterization: The isolation of the vtc1 mutant, which has only about 25% of wild-type ascorbic acid levels, led to the identification of the VTC1 gene. pnas.org This gene was shown to encode GDP-mannose pyrophosphorylase, the enzyme that produces GDP-D-mannose. This finding provided strong genetic evidence for the role of GDP-D-mannose as a key precursor in the pathway. pnas.org A mutation in this enzyme directly impacts the availability of the substrate for all subsequent steps, including the synthesis of GDP-L-galactose. nih.govoup.com
Identifying Rate-Limiting Steps: The enzyme GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes in Arabidopsis, catalyzes the first committed step in ascorbate (B8700270) biosynthesis. oup.comnih.govnih.gov Studies involving knockout mutants of these genes in the moss Physcomitrium patens showed a marked decrease in ascorbate content, confirming that GGP is a rate-limiting enzyme. nih.gov Furthermore, the severe developmental defects of an Arabidopsis vtc2/vtc5 double mutant, which can be rescued by applying L-galactose, highlight the critical role of these genes. researchgate.net
Site-Directed Mutagenesis: This technique allows researchers to probe the function of specific amino acid residues within an enzyme. For example, mutagenesis of a conserved histidine residue in VTC2 confirmed its role as part of the active site, forming a temporary GMP-histidine intermediate during catalysis. uniprot.org In glycosyltransferases, site-directed mutagenesis of the C-terminal PSPG motif has been used to alter donor sugar specificity, demonstrating that specific residues can determine whether the enzyme transfers glucose or galactose. frontiersin.org
Regulation via Upstream Open Reading Frames (uORFs): The regulation of the GGP enzyme is complex, occurring at both transcriptional and translational levels. The GGP gene in many plants, including bread wheat, contains a highly conserved upstream open reading frame (uORF) in its 5'-untranslated region. nih.gov Disrupting this uORF through mutation has been shown to interfere with the feedback regulation of the enzyme's translation, leading to increased ascorbate concentrations. nih.gov
Table 2: Key Genes and Mutants in the GDP-Galactose Related Ascorbate Pathway
| Gene | Encoded Enzyme | Organism | Mutant Phenotype/Key Finding | Reference |
| VTC1 | GDP-mannose pyrophosphorylase | Arabidopsis thaliana | vtc1 mutant has ~25% of wild-type ascorbate; confirmed GDP-mannose as a key precursor. | pnas.org |
| VTC2 / GGP | GDP-L-galactose phosphorylase | Arabidopsis thaliana | Encodes the first committed and rate-limiting enzyme in ascorbate biosynthesis. | nih.govnih.gov |
| VTC2-1 / VTC2-2 | GDP-L-galactose phosphorylase | Physcomitrium patens | Knockout mutants showed ascorbate levels reduced to 46% and 17% of wild-type, respectively. | nih.gov |
| VTC4 | L-galactose-1-P phosphatase | Arabidopsis thaliana | vtc4 mutant characterization helped identify this enzyme's role in the pathway. | nih.gov |
High-Resolution Structural and Biophysical Characterization of Related Enzymes
Understanding the three-dimensional structure and biophysical properties of enzymes provides deep insights into their catalytic mechanisms, substrate specificity, and regulation. High-resolution X-ray crystallography and other biophysical techniques have been applied to several enzymes related to GDP-galactose metabolism.
GDP-mannose-3′,5′-epimerase (GME): This enzyme catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose. oup.comnih.gov The crystal structure of GME from Arabidopsis thaliana reveals that it belongs to the short-chain dehydratase/reductase (SDR) family. Structural analysis of GME in complex with its substrate and products has elucidated its unusual mechanism, which involves oxidation, two separate epimerization events (at C3' and C5'), and a final reduction, all within a single active site. nih.gov The structure also showed that GME can produce a small amount of GDP-β-L-gulose, another epimer. nih.gov
L-galactose Dehydrogenase (GDH): GDH catalyzes the oxidation of L-galactose to L-galactono-1,4-lactone, a later step in the ascorbate pathway. The first crystal structure of a GDH, from spinach (Spinacia oleracea), was recently determined. nih.gov The structure shows a (β/α)8 barrel fold, characteristic of the aldehyde-keto reductase (AKR) superfamily. Kinetic analysis of the enzyme showed it was not inhibited by high concentrations of the final product, ascorbic acid, suggesting that feedback regulation of the pathway does not occur at this step. nih.gov
GDP-mannose Dehydrogenase (GMD): This enzyme is not in the plant ascorbate pathway but is crucial for synthesizing the exopolysaccharide alginate in bacteria like Pseudomonas aeruginosa. It catalyzes the irreversible NAD+-dependent oxidation of GDP-D-mannose to GDP-D-mannuronic acid. The high-resolution (1.55 Å) crystal structure of GMD in a complex with its cofactor and product revealed a domain-swapped dimer structure. researchgate.net This structural information provides a template for designing inhibitors that could target bacterial biofilm formation. researchgate.net
GDP-L-galactose Phosphorylase (VTC2): While a high-resolution crystal structure is not described in the provided context, biochemical characterization shows it is a member of the histidine triad (B1167595) (HIT) protein superfamily. nih.gov It functions as a phosphorylase, using inorganic phosphate (B84403) to cleave GDP-L-galactose into L-galactose-1-phosphate and GDP. nih.govuniprot.org Biophysical studies show it has a high specificity for GDP-L-galactose but can also act on GDP-D-glucose, albeit with lower affinity. researchgate.net
Table 3: Structural and Biophysical Properties of Enzymes in GDP-Galactose Related Pathways
| Enzyme | Organism | Fold/Superfamily | Key Structural/Biophysical Feature | Reference |
| GDP-mannose-3′,5′-epimerase (GME) | Arabidopsis thaliana | Short-chain dehydratase/reductase (SDR) | Single active site performs oxidation, two epimerizations, and reduction. | nih.gov |
| L-galactose Dehydrogenase (SoGDH) | Spinacia oleracea (Spinach) | Aldehyde-keto reductase (AKR) | Monomer with a (β/α)8 barrel fold; activity is not feedback-inhibited by ascorbate. | nih.gov |
| GDP-mannose Dehydrogenase (GMD) | Pseudomonas aeruginosa | N/A | Forms a domain-swapped dimer; provides a template for inhibitor design. | researchgate.net |
| GDP-L-galactose Phosphorylase (VTC2) | Arabidopsis thaliana | Histidine Triad (HIT) Superfamily | Functions as a phosphorylase with a Tele-GMP-histidine intermediate; highly specific for GDP-L-galactose. | nih.govuniprot.org |
Systems Biology and Omics Approaches for Comprehensive Pathway Analysis
Systems biology integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of biological processes. nih.gov This holistic approach is increasingly used to understand the complex network of reactions involved in nucleotide sugar metabolism and glycosylation. frontiersin.orgmdpi.com
Genomics and Transcriptomics: These approaches are powerful for identifying new genes and understanding their expression patterns. For example, genome-wide analysis of bread wheat identified six distinct genes for GDP-L-galactose phosphorylase (GGP), revealing a gene duplication event in the evolutionary history of grasses. nih.gov Transcriptome analysis (RNA-Seq) of different plant tissues or under different conditions can identify which GGP homolog is most active and where. nih.govmdpi.com Similarly, transcriptomics is used to mine for novel UDP-glycosyltransferases (UGTs) by searching for genes that are co-expressed with known genes in a specific biosynthetic pathway. frontiersin.org
Proteomics and Metabolomics: Proteomics analyzes the complete set of proteins in a cell, while metabolomics measures the levels of small-molecule metabolites. Quantitative proteomics can reveal the abundance of pathway enzymes, which was critical in showing that the GGP protein is present at very low levels compared to other enzymes in the ascorbate pathway, supporting its role as a control point. nih.gov Metabolomic analysis of an Arabidopsis mutant lacking a functional GDP-D-glucose phosphorylase showed an accumulation of GDP-D-glucose, leading to the hypothesis that this enzyme acts as a "metabolic repair" system to prevent the misincorporation of glucose into mannose-containing glycoconjugates. researchgate.netnih.gov
Integrated Multi-Omics: The true power of systems biology comes from integrating multiple omics datasets. nih.gov By combining transcriptomic and metabolomic data from different pepper varieties, researchers were able to correlate the expression levels of GGP with the final ascorbic acid content in the fruit, reinforcing its role as a key regulatory gene. mdpi.com Network-based approaches that integrate genomic, transcriptomic, and metabolomic data can help predict gene-reaction relationships and build models that describe the flow of carbon through metabolic pathways, such as from sucrose (B13894) to galactomannans. biorxiv.orgresearchgate.net These integrated platforms are essential for identifying metabolic bottlenecks and guiding future metabolic engineering efforts. nih.govmdpi.com
Table 4: Application of Omics Approaches to GDP-Galactose and Related Pathways
| Omics Approach | Organism/System | Objective | Key Finding | Reference |
| Genomics & Transcriptomics | Bread Wheat (Triticum aestivum) | Identify and characterize GGP genes. | Identified six TaGGP genes resulting from a duplication event, with distinct expression patterns. | nih.gov |
| Transcriptomics & Metabolomics | Pepper (Capsicum annuum) | Identify candidate genes regulating ascorbate content. | Expression of GGP was highly correlated with ascorbate levels in fruit. | mdpi.com |
| Proteomics | Arabidopsis thaliana | Analyze abundance of ascorbate pathway enzymes. | GGP protein levels were very low compared to other pathway enzymes, indicating it is a major control point. | nih.gov |
| Metabolomics | Caenorhabditis elegans | Investigate the function of a VTC2 homolog. | A mutant lacking GDP-D-glucose phosphorylase accumulated GDP-D-glucose, suggesting a metabolic proofreading role. | nih.gov |
| Multi-Omics Integration | Triterpenoid Saponin Synthesis | Discover and characterize pathway enzymes. | Combining genomics, transcriptomics, and metabolomics enables systematic identification of UGTs and other key enzymes. | frontiersin.orgfrontiersin.org |
Q & A
Basic Research: What is the role of GDP-D-galactose in glycoconjugate biosynthesis pathways, and how can its activity be experimentally validated?
Methodological Answer:
this compound serves as a nucleotide sugar donor in glycosylation reactions, particularly in synthesizing glycoproteins and glycolipids. To validate its activity, researchers employ radiolabeled tracer assays (e.g., using ³H or ¹⁴C isotopes) to track incorporation into glycoconjugates. Enzyme kinetics studies (e.g., GDP-mannose 4,6-dehydratase assays) can quantify substrate specificity, while knockout cell lines (e.g., CRISPR-Cas9-edited models) help assess phenotypic changes in glycosylation .
Basic Research: What methodologies are recommended for quantifying this compound concentrations in biological samples?
Methodological Answer:
Quantification requires high-performance liquid chromatography (HPLC) paired with UV detection (at 260 nm for nucleotide sugars) or mass spectrometry (MS) for higher sensitivity. Enzymatic assays using GDP-sugar-specific phosphatases or kinases (e.g., coupled with NADH/NADPH detection) provide indirect quantification. Ensure calibration with synthetic this compound standards and include triplicate runs to minimize variability .
Advanced Research: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound-binding enzymes?
Methodological Answer:
Discrepancies between NMR (solution-state dynamics) and crystallography (static structures) often arise from conformational flexibility. Use molecular dynamics simulations to model intermediate states and validate with mutagenesis studies (e.g., altering residues in binding pockets). Cross-validate findings using small-angle X-ray scattering (SAXS) to assess structural consistency in solution .
Advanced Research: What experimental strategies mitigate compensatory pathway interference in this compound-related gene knockout studies?
Methodological Answer:
Compensatory mechanisms (e.g., upregulation of UDP-galactose pathways) can obscure phenotypic effects. Combine temporal knockout models (inducible Cre-lox systems) with metabolomic profiling to track flux changes. Use double-knockout models targeting both primary and compensatory genes (e.g., UGP2 and GALE) and validate with isotopic tracing (¹³C-galactose) .
Advanced Research: How should researchers address conflicting kinetic data for this compound-dependent enzymes under varying pH or cofactor conditions?
Methodological Answer:
Contradictory kinetic parameters (e.g., Kₘ or Vₘₐₓ shifts) require systematic buffer optimization (testing Tris vs. HEPES buffers) and cofactor titration assays . Employ global fitting analysis (e.g., using DynaFit or KinTek Explorer) to model multi-step mechanisms. Validate hypotheses with site-directed mutants of catalytic residues .
Advanced Research: What analytical techniques provide the highest specificity for distinguishing this compound from structurally similar nucleotide sugars (e.g., GDP-L-galactose)?
Methodological Answer:
Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) differentiates stereoisomers via fragmentation patterns. Nuclear magnetic resonance (NMR) with ¹H-¹³C HSQC can resolve anomeric configurations. For high-throughput screening, use enzyme-linked assays with stereospecific antibodies or aptamers .
Advanced Research: How can researchers track this compound flux in vivo without perturbing endogenous pathways?
Methodological Answer:
Stable isotope labeling (e.g., ¹³C6-galactose) coupled with LC-MS/MS enables non-invasive tracing. Fluorescent probes (e.g., GDP-sugar analogs tagged with BODIPY) visualize subcellular localization via confocal microscopy. For dynamic tracking, use genetically encoded biosensors (e.g., FRET-based) responsive to GDP-sugar concentrations .
Advanced Research: What statistical approaches are optimal for analyzing dose-response relationships in this compound-mediated cellular signaling studies?
Methodological Answer:
Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀/IC₅₀ values. For heterogeneous cell populations, mixed-effects modeling accounts for inter-sample variability. Pair with bootstrapping to estimate confidence intervals and ANOVA for multi-group comparisons. Tools like GraphPad Prism or R (drc package) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
